1-Hexadecyl-2,3-dimethylbenzene

Description

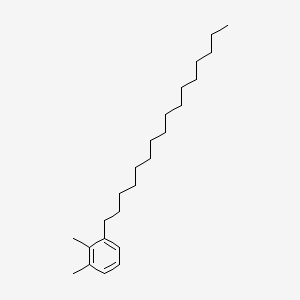

1-Hexadecyl-2,3-dimethylbenzene is an alkyl-substituted aromatic compound characterized by a benzene ring with two methyl groups at the 2- and 3-positions and a long hexadecyl (C16) chain at the 1-position. This structure confers significant hydrophobicity, making the compound relevant in surfactant applications and materials science.

Key properties include:

- Hydrophobicity: The hexadecyl chain enhances lipophilicity, facilitating interactions with hydrophobic protein domains or polymer matrices .

- Potential Bioactivity: Structural analogs, such as 1H-indene derivatives with similar alkyl chains, exhibit binding affinities to bacterial receptor proteins (e.g., LasA, with binding energies of -7.5 kcal/mol), hinting at possible quorum-sensing inhibition roles .

Properties

CAS No. |

83803-58-1 |

|---|---|

Molecular Formula |

C24H42 |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

1-hexadecyl-2,3-dimethylbenzene |

InChI |

InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |

InChI Key |

UHLXFCJOJNFYRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).

Industrial Production Methods: In an industrial setting, the synthesis of 1-Hexadecyl-2,3-dimethylbenzene would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.

Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.

Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Dimethylbenzenes

a. 2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7) and 2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)

- Water Solubility :

- 2-Bromo-1,3-dimethylbenzene: 0.10 mmol/L

- 2-Fluoro-1,3-dimethylbenzene: 0.46 mmol/L

These values highlight the inverse relationship between substituent size (bromine > fluorine) and solubility. 1-Hexadecyl-2,3-dimethylbenzene, with its bulky alkyl chain, is expected to exhibit even lower solubility.

- Biological Activity : Fluorinated derivatives potentiate GABAA receptors, whereas brominated analogs lack efficacy. The hexadecyl chain in the target compound may instead favor surfactant-like interactions over direct receptor modulation .

b. 1,4-Difluoro-2,3-dimethylbenzene

- Market Applications: Used in pharmaceuticals and agrochemicals due to fluorine's electronegativity and metabolic stability. In contrast, 1-hexadecyl-2,3-dimethylbenzene’s long alkyl chain positions it for use in detergents or polymer nanocomposites .

Ionic Liquids with Hexadecyl Chains

a. 1-Hexadecyl-2,3-dimethylimidazolium Bromide (CAS# 61546-11-0)

- Structure : Features a cationic imidazolium core with a hexadecyl chain and two methyl groups.

- Material Science Applications: Used in clay-polymer nanocomposites to achieve intercalated structures (e.g., XRD peak shift from 18.5 Å to 27.6 Å). The target compound, lacking ionic functionality, may instead act as a non-reactive plasticizer or surfactant in similar systems .

Nitro-Substituted Dimethylbenzenes

a. 2-Nitro-1,3-dimethylbenzene (CAS# 81-20-9)

Physicochemical and Functional Comparisons

Research Findings and Implications

- Biosurfactant Potential: The hexadecyl chain enables interactions with bacterial proteins (e.g., LasA), suggesting utility in anti-biofilm agents. This mirrors the activity of n-hexadecanoic acid (-7.9 kcal/mol binding to CviR) but differs in mechanism due to aromaticity .

- Material Compatibility: Unlike imidazolium-based ionic liquids, 1-hexadecyl-2,3-dimethylbenzene lacks charged moieties, limiting its role in ionic nanocomposites but enhancing compatibility with non-polar polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.